molecular formula C10H11N5O4 B11042262 Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11042262
M. Wt: 265.23 g/mol
InChI Key: KYXHYCDZTMSLOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound with a fused triazolopyrimidine core. Its molecular formula is C₁₀H₁₀N₄O₄ (molecular weight: 250.22 g/mol), featuring a methyl ester at position 6, a 2-methoxy-2-oxoethyl group at position 7, and an amino substituent at position 2 . This compound’s unique substitution pattern distinguishes it from other derivatives in terms of reactivity and bioactivity.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

methyl 2-amino-7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H11N5O4/c1-18-7(16)3-6-5(8(17)19-2)4-12-10-13-9(11)14-15(6)10/h4H,3H2,1-2H3,(H2,11,14)

InChI Key

KYXHYCDZTMSLOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Heterocyclic Precursors

The most common approach involves cyclocondensation reactions between aminopyrimidine derivatives and carbonyl-containing reagents. For example, reacting 2-aminopyrimidine-5-carboxylate with α-keto esters under acidic conditions forms the triazole ring via intramolecular cyclization. A representative protocol involves:

Reaction Conditions

  • Reactants : 2-Amino-5-methoxycarbonylpyrimidine, methyl glyoxylate

  • Catalyst : p-Toluenesulfonic acid (pTSA)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C, reflux

  • Yield : 62–68%

This method’s efficiency depends on the electron-withdrawing nature of the ester group, which facilitates cyclization. However, competing side reactions, such as dimerization of α-keto esters, can reduce yields, necessitating careful stoichiometric control.

Post-Functionalization of Preformed Triazolo-Pyrimidine Cores

Alternative routes functionalize preassembled triazolo-pyrimidine scaffolds. The methoxy-oxoethyl group at position 7 is introduced via Michael addition or alkylation. For instance, treating 2-amino-7-bromo-triazolo[1,5-a]pyrimidine-6-carboxylate with methyl acrylate in the presence of a palladium catalyst achieves selective substitution:

Key Steps

  • Bromination : Introduce bromine at position 7 using N-bromosuccinimide (NBS).

  • Alkylation : Substitute bromide with methyl acrylate via Pd-catalyzed coupling.

  • Esterification : Protect carboxylic acid intermediates with methanol/HCl.

This method offers modularity but requires expensive catalysts and inert conditions.

Optimization of Reaction Conditions

Solvent Systems and Green Chemistry

Recent protocols prioritize eco-friendly solvents. Ethanol-water mixtures improve solubility of polar intermediates while reducing environmental impact. Comparative studies show:

SolventYield (%)Purity (%)Reaction Time (h)
Ethanol/water68956
Dichloromethane58888
Dimethylformamide72905

Water content above 20% in ethanol slows reaction kinetics but enhances product crystallization.

Catalytic Innovations

Lewis acids (e.g., ZnCl₂) and organocatalysts (e.g., thiourea derivatives) accelerate cyclocondensation. For example, thiourea catalysts hydrogen-bond to carbonyl groups, polarizing reactants and lowering activation energy.

Analytical Validation and Quality Control

Thin-layer chromatography (TLC) remains the primary tool for monitoring reaction progress, with Rf values of 0.3–0.4 in ethyl acetate/hexane (1:1). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity:

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 6.89 (s, 2H, NH₂), 4.12 (q, 2H, CH₂), 3.82 (s, 3H, OCH₃).

  • Mass Spec (ESI+) : m/z 327.12 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA or RNA synthesis, thereby exhibiting its antiviral or anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituents, synthesis routes, and biological relevance:

Structural Variations

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 6-methyl ester, 7-(2-methoxy-2-oxoethyl), 2-amino C₁₀H₁₀N₄O₄ High polarity due to ester and oxoethyl groups
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5,7-dimethyl, 6-ethyl ester C₁₀H₁₂N₄O₂ Reduced steric hindrance; methyl groups enhance lipophilicity
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-amino, 6-ethyl ester C₉H₁₁N₅O₂ Amino group at position 7 improves hydrogen-bonding capacity
2-Amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Compound 9) 7-methyl, 5-phenyl, 2-amino C₁₄H₁₃N₅O₂ Aromatic phenyl group enhances π-π stacking interactions
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4,7-dihydro core, 5-amino, 7-phenyl C₁₅H₁₆N₄O₂ Partial saturation increases conformational flexibility

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl ester and oxoethyl groups increase hydrophilicity (logP ≈ 0.5–1.0) compared to ethyl 5,7-dimethyl derivatives (logP ≈ 1.5–2.0) .
  • Thermal Stability : Fully aromatic derivatives (e.g., Compound 9) exhibit higher melting points (>200°C) due to rigid planar structures, while dihydro analogs (e.g., ) show lower thermal stability .

Biological Activity

Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H14N4O4
  • Molecular Weight : 262.25 g/mol
  • IUPAC Name : this compound

The presence of the triazole and pyrimidine moieties contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Research has indicated that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives similar to methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (µg/mL)
1CCRF-CEM (leukemia)>20
2MCF-7 (breast)6.7

These findings suggest that while some analogues may lack potency (IC50 > 20 µg/mL), others show promising activity which warrants further investigation into structure-activity relationships (SAR) .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Studies have demonstrated that similar triazole derivatives possess broad-spectrum activity against bacteria and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that modifications to the triazole ring can enhance antimicrobial efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : It can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

Study on Anticancer Effects

A notable study assessed the anticancer effects of a related triazolo-pyrimidine derivative on human leukemia cells. The results showed that treatment led to significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold due to rising antibiotic resistance .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is synthesized via multi-step reactions involving condensation of 3,5-diamino-1,2,4-triazole with substituted malonate esters. A general method includes refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid, followed by purification via filtration and washing with cold solvents . Regioselectivity can be controlled by adjusting reaction conditions (e.g., ionic vs. acidic environments) to prioritize specific substituent positions .

Q. Which spectroscopic and crystallographic methods are critical for confirming its structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify substituent positions and coupling patterns. For example, methyl groups in the 2-amino and 7-(2-methoxy-2-oxoethyl) positions exhibit distinct splitting in 1H NMR .
  • X-ray crystallography: Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions. For triazolo-pyrimidine derivatives, planar fused-ring systems and hydrogen-bonding networks (e.g., N–H···N interactions) are key structural features .

Q. How can researchers optimize reaction yields and purity during synthesis?

Yield optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control: Reflux conditions (~100–120°C) promote cyclization while minimizing side reactions .
  • Purification: Recrystallization from ethanol or ethyl ether removes impurities, validated via HPLC or TLC .

Advanced Research Questions

Q. How can structural modifications enhance biological or material science applications of this compound?

  • Substituent engineering: Introducing electron-withdrawing groups (e.g., halogens) at the pyrimidine ring improves binding to biological targets like enzymes or receptors .
  • Functional group addition: Carboxylate esters (e.g., methyl/ethyl) influence solubility and pharmacokinetic properties, critical for drug design .
  • SAR studies: Comparative analysis of derivatives (e.g., ethyl vs. methyl esters) identifies key moieties for activity, such as anti-inflammatory or corrosion inhibition .

Q. What analytical strategies resolve contradictions in crystallographic or spectroscopic data?

  • Multi-technique validation: Cross-validate NMR assignments with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
  • Density Functional Theory (DFT): Computational modeling predicts bond angles/lengths, resolving discrepancies between experimental and theoretical crystallographic data .
  • Hydrogen bonding analysis: For crystal packing disagreements, compare intermolecular interactions (e.g., C–H···O vs. N–H···O) using Hirshfeld surface analysis .

Q. How can researchers design experiments to probe its mechanism of action in biological systems?

  • Molecular docking: Simulate binding to targets (e.g., CB2 cannabinoid receptors) using software like AutoDock. Validate with in vitro assays measuring IC50 values .
  • Kinetic studies: Monitor enzyme inhibition via UV-Vis spectroscopy, correlating structural features (e.g., methyl group placement) with activity .
  • In situ spectroscopy: Use time-resolved FTIR to track intermediate formation during catalytic or metabolic processes .

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